molecular formula C19H16ClN3O2S2 B12056207 4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477731-30-9

4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12056207
CAS No.: 477731-30-9
M. Wt: 417.9 g/mol
InChI Key: CKIGMPGTKPJPDG-SSDVNMTOSA-N
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Description

4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification or amidation reactions.

    Formation of the Hydrazono Group: The hydrazono group is formed by reacting the intermediate with hydrazine derivatives under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while substitution reactions may produce various substituted benzothiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Hydrazono Compounds: Compounds containing hydrazono groups.

    Carboxylate Esters: Compounds with carboxylate ester functionalities.

Uniqueness

4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

477731-30-9

Molecular Formula

C19H16ClN3O2S2

Molecular Weight

417.9 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H16ClN3O2S2/c1-2-21-19(26)23-22-11-12-7-9-13(10-8-12)25-18(24)17-16(20)14-5-3-4-6-15(14)27-17/h3-11H,2H2,1H3,(H2,21,23,26)/b22-11+

InChI Key

CKIGMPGTKPJPDG-SSDVNMTOSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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